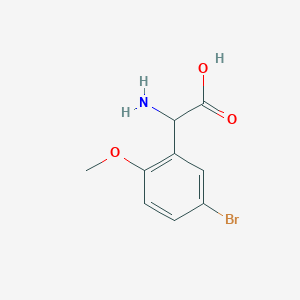

Amino(5-bromo-2-methoxyphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Amino(5-bromo-2-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H10BrNO3 . It has a molecular weight of 260.08 g/mol. The IUPAC name for this compound is amino (2-bromo-5-methoxyphenyl)acetic acid .

Molecular Structure Analysis

The molecular structure of “Amino(5-bromo-2-methoxyphenyl)acetic acid” consists of 10 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Bromine atom . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

“Amino(5-bromo-2-methoxyphenyl)acetic acid” has a molecular weight of 260.08 g/mol. The average mass is 260.085 Da and the monoisotopic mass is 258.984406 Da .Applications De Recherche Scientifique

1. Pharmaceutical Chemistry

Application Summary

Amino(5-bromo-2-methoxyphenyl)acetic acid is utilized in the synthesis of various indole derivatives, which are crucial in pharmaceutical chemistry due to their broad therapeutic potential .

Experimental Procedures

The compound serves as a precursor in the synthesis of indole derivatives through processes like electrophilic substitution. The reaction conditions are meticulously controlled to ensure the formation of the desired indole structure.

Results and Outcomes

The synthesized indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Quantitative data such as IC50 values are determined to assess the efficacy of these compounds .

7. Cancer Research

Application Summary

This compound is investigated for its potential role in cancer research, particularly in the development of chemotherapeutic agents .

Experimental Procedures

The compound’s efficacy in inhibiting cancer cell growth is tested in vitro using various cancer cell lines. Dosage-response curves are generated to determine the optimal inhibitory concentration.

Results and Outcomes

The compound shows promise in inhibiting the growth of certain cancer cell lines, with potential applications in targeted cancer therapies. The results include IC50 values indicating the compound’s potency .

8. Organic Synthesis

Application Summary

“Amino(5-bromo-2-methoxyphenyl)acetic acid” serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Experimental Procedures

The compound is used in various organic reactions, such as coupling reactions, to synthesize target molecules with high precision and yield.

Results and Outcomes

The synthesized molecules are characterized using NMR, IR, and mass spectrometry to confirm their structures and purities. The yields and reaction conditions are optimized for scale-up .

9. Neuroscience

Application Summary

Researchers explore the neuroprotective properties of derivatives of this compound in models of neurodegenerative diseases .

Experimental Procedures

In vivo and in vitro models are used to assess the neuroprotective effects. Behavioral and biochemical assays are conducted to evaluate the compound’s impact on neuronal health.

Results and Outcomes

Derivatives of “Amino(5-bromo-2-methoxyphenyl)acetic acid” demonstrate potential in mitigating symptoms and progression of neurodegenerative conditions. Data includes improvements in behavioral scores and biomarker levels .

10. Computational Chemistry

Application Summary

The compound’s properties are studied using computational methods to predict its behavior in various chemical environments .

Experimental Procedures

Advanced computational techniques, such as molecular dynamics simulations and quantum chemical calculations, are employed to model the compound’s interactions at the atomic level.

Results and Outcomes

The simulations provide insights into the compound’s reactivity, stability, and interaction with other molecules, which are crucial for rational drug design .

11. Pharmacokinetics

Application Summary

The pharmacokinetic profile of “Amino(5-bromo-2-methoxyphenyl)acetic acid” is characterized to understand its absorption, distribution, metabolism, and excretion (ADME) properties .

Experimental Procedures

In vivo studies in animal models are conducted to track the compound’s ADME profile using techniques like LC-MS/MS.

Results and Outcomes

The compound exhibits a favorable pharmacokinetic profile, with data on half-life, bioavailability, and clearance rates aiding in its potential therapeutic application .

12. Environmental Chemistry

Application Summary

The compound’s derivatives are assessed for their ability to act as environmental sensors or indicators .

Experimental Procedures

Chemical sensors based on the compound are developed and tested for their sensitivity and selectivity towards various environmental pollutants.

Results and Outcomes

The sensors show high specificity and sensitivity, providing quantitative data that can be used for environmental monitoring and assessment .

Propriétés

IUPAC Name |

2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRUCIXWROVKQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404194 |

Source

|

| Record name | amino(5-bromo-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(5-bromo-2-methoxyphenyl)acetic acid | |

CAS RN |

500696-01-5 |

Source

|

| Record name | α-Amino-5-bromo-2-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500696-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | amino(5-bromo-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)

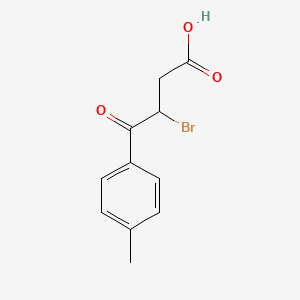

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

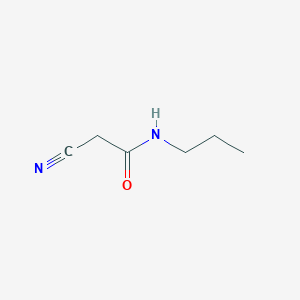

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)

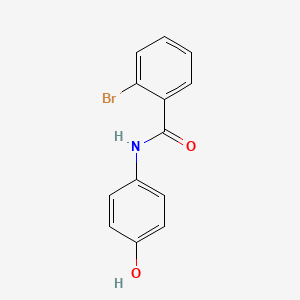

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)